1-(4-Propoxyphenyl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Propoxyphenyl)pentan-1-one is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by a phenyl ring substituted with a propoxy group and a pentanone chain.
Preparation Methods
The synthesis of 1-(4-Propoxyphenyl)pentan-1-one typically involves the reaction of 4-propoxybenzaldehyde with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as pentylmagnesium bromide, which reacts with 4-propoxybenzaldehyde to form the desired product . The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran, and the reaction mixture is maintained at low temperatures to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(4-Propoxyphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
1-(4-Propoxyphenyl)pentan-1-one has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: The compound is employed in studies involving enzyme kinetics and protein-ligand interactions.
Medicine: Research on the pharmacological properties of this compound includes its potential use as a therapeutic agent.
Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of organic synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Propoxyphenyl)pentan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential therapeutic applications.
Comparison with Similar Compounds
1-(4-Propoxyphenyl)pentan-1-one can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)pentan-1-one: Similar structure but with a methoxy group instead of a propoxy group.
1-(4-Ethoxyphenyl)pentan-1-one: Contains an ethoxy group in place of the propoxy group.
1-(4-Butoxyphenyl)pentan-1-one: Features a butoxy group instead of a propoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-propoxyphenyl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-3-5-6-14(15)12-7-9-13(10-8-12)16-11-4-2/h7-10H,3-6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSMRBGHKGHINT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)OCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601299880 |
Source
|
Record name | 1-Pentanone, 1-(4-propoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601299880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524732-39-6 |
Source
|
Record name | 1-Pentanone, 1-(4-propoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524732-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pentanone, 1-(4-propoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601299880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.